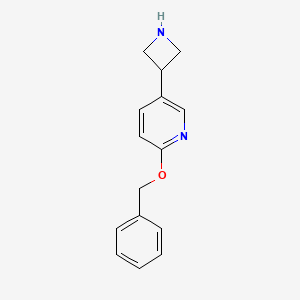
1-Methylcyclopentyl 4-Vinylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclopentyl 4-Vinylbenzoate is an organic compound with the molecular formula C15H18O2 and a molecular weight of 230.3 g/mol . It is also known by its systematic name, Benzoic acid, 4-ethenyl-, 1-methylcyclopentyl ester . This compound is characterized by the presence of a vinyl group attached to the benzene ring and a methylcyclopentyl ester group.
Méthodes De Préparation
The synthesis of 1-Methylcyclopentyl 4-Vinylbenzoate typically involves the esterification of 4-vinylbenzoic acid with 1-methylcyclopentanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-Methylcyclopentyl 4-Vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can undergo hydrogenation reactions to reduce the vinyl group to an ethyl group using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methylcyclopentyl 4-Vinylbenzoate has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 1-Methylcyclopentyl 4-Vinylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Methylcyclopentyl 4-Vinylbenzoate can be compared with other similar compounds, such as:
Methyl 4-Vinylbenzoate: This compound has a similar structure but with a methyl ester group instead of a methylcyclopentyl ester group.
Ethyl 4-Vinylbenzoate: Similar to methyl 4-vinylbenzoate, but with an ethyl ester group. It also has distinct properties and uses.
4-Vinylbenzoic Acid: The parent compound with a carboxylic acid group instead of an ester group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C15H18O2 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
(1-methylcyclopentyl) 4-ethenylbenzoate |
InChI |
InChI=1S/C15H18O2/c1-3-12-6-8-13(9-7-12)14(16)17-15(2)10-4-5-11-15/h3,6-9H,1,4-5,10-11H2,2H3 |
Clé InChI |
ROATYIQTUQIIKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1)OC(=O)C2=CC=C(C=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


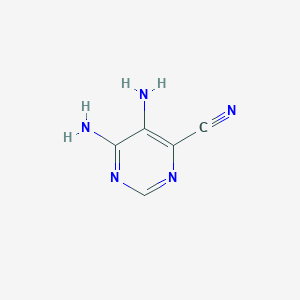
![2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid](/img/structure/B13702057.png)
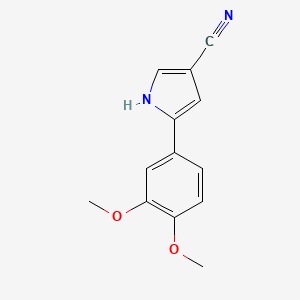
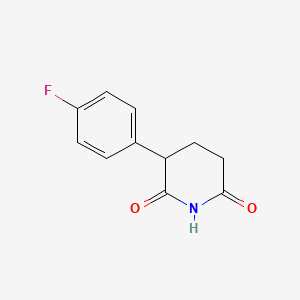
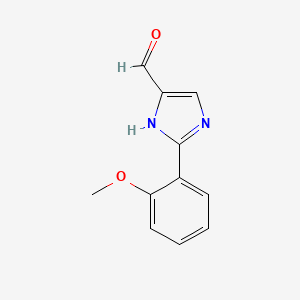
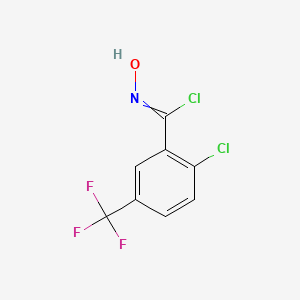
![3-Bromodibenzo[b,d]furan-4-amine](/img/structure/B13702082.png)

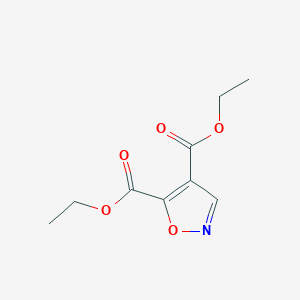
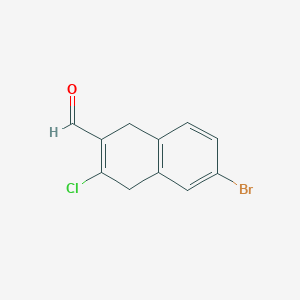
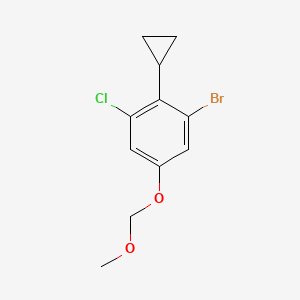
![6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13702125.png)
![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13702136.png)
